

# MAX-40279: Application Notes and Protocols for Preclinical Research

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## Compound of Interest

Compound Name: MAX-40279

Cat. No.: B10815442

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This document provides detailed application notes and protocols for the use of **MAX-40279**, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). These guidelines are intended to support the use of **MAX-40279** in preclinical in vivo studies, with a focus on solubility and preparation for oral administration.

## Introduction

**MAX-40279** is an orally bioavailable small molecule inhibitor targeting FLT3 and FGFR, kinases that are often dysregulated in various cancers, particularly in acute myeloid leukemia (AML). Its dual inhibitory action provides a targeted therapeutic approach. Accurate preparation and formulation are critical for obtaining reliable and reproducible results in preclinical efficacy and pharmacokinetic studies.

## Solubility

Understanding the solubility of **MAX-40279** is crucial for the preparation of stock solutions and dosing formulations. The following table summarizes the available solubility data.

| Solvent                   | Solubility | Concentration (mM) | Notes  |
|---------------------------|------------|--------------------|--|
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL | 57.01 mM           | Hygroscopic. Use freshly opened DMSO for optimal dissolution.<br><a href="#">[1]</a> |

Further solubility testing in aqueous-based vehicles is recommended to determine the optimal formulation for in vivo studies.

## Preparation for in vivo Studies: A Proposed Protocol for Oral Gavage in Rodents

As **MAX-40279** is orally active, oral gavage is a common administration route in preclinical rodent models. Due to its poor aqueous solubility, a suspension formulation is often necessary. The following protocol outlines a general procedure for preparing a suspension of **MAX-40279**. Note: This is a suggested protocol, and optimization may be required based on specific experimental needs and further solubility assessments.

### Materials

- **MAX-40279** powder
- Vehicle solution:
  - 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
  - 0.1% (v/v) Tween® 80 in sterile water (optional, to aid in wetting and suspension)
- Sterile water for injection or deionized water
- Mortar and pestle or homogenizer
- Magnetic stirrer and stir bar
- Analytical balance

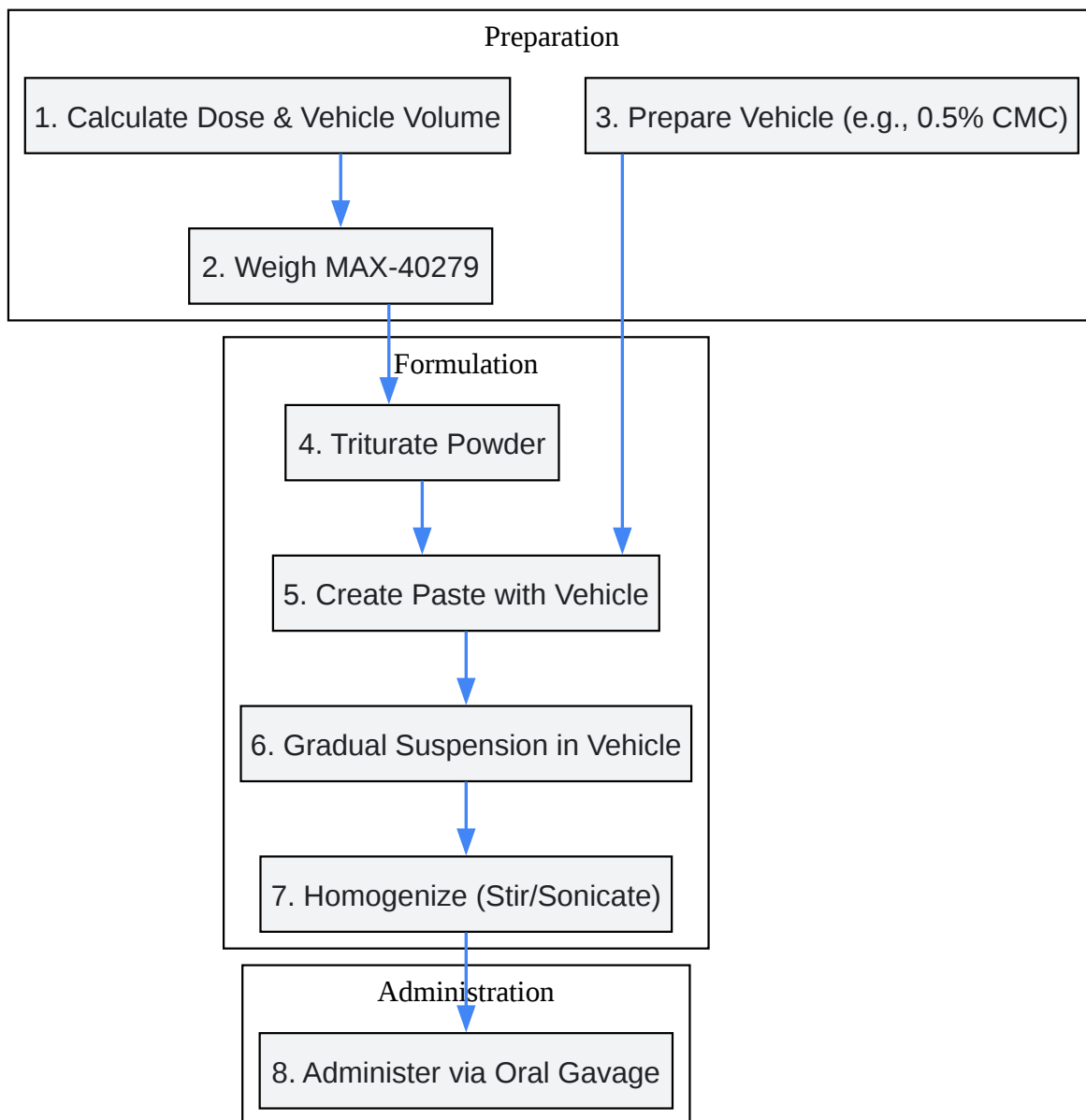
- Volumetric flasks and appropriate glassware
- Oral gavage needles (appropriate size for the animal model)
- Syringes

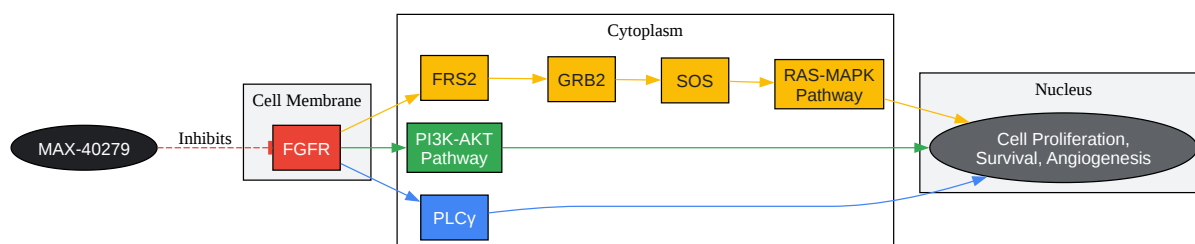
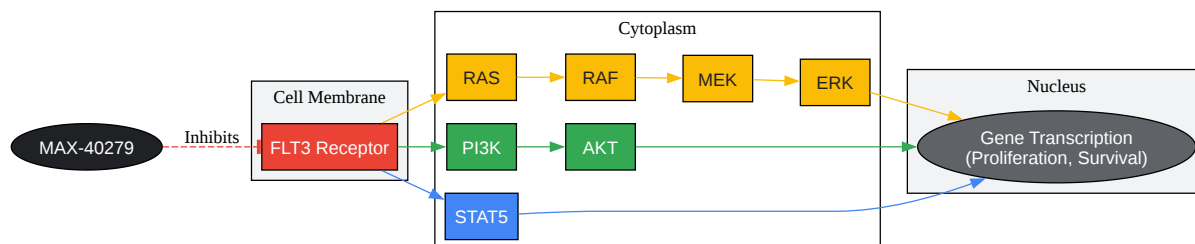
## Experimental Protocol

- Calculate the required amount of **MAX-40279** and vehicle. This will depend on the desired dose (e.g., mg/kg), the dosing volume (e.g., 10 mL/kg), and the number and weight of the animals.
- Prepare the vehicle solution.
  - For a 0.5% CMC solution, dissolve 0.5 g of CMC in 100 mL of sterile water. Gentle heating and stirring may be required to fully dissolve the CMC. Allow the solution to cool to room temperature before use.
  - If using Tween® 80, add 0.1 mL of Tween® 80 to 100 mL of the 0.5% CMC solution and mix thoroughly.
- Weigh the calculated amount of **MAX-40279** powder.
- Triturate the **MAX-40279** powder. If starting with a crystalline powder, gently grind it in a mortar and pestle to a fine, uniform powder. This will aid in creating a homogenous suspension.
- Prepare the suspension.
  - Add a small amount of the vehicle to the powdered **MAX-40279** to create a paste. This helps to wet the compound and prevent clumping.
  - Gradually add the remaining vehicle while continuously stirring or triturating to form a uniform suspension.
  - Transfer the suspension to a sterile beaker or flask with a magnetic stir bar.

- Homogenize the suspension. Stir the suspension on a magnetic stirrer for at least 30 minutes before dosing to ensure a consistent concentration. For some compounds, brief sonication may also be beneficial, but care should be taken to avoid degradation.
- Administer via oral gavage. Keep the suspension stirring during the dosing procedure to prevent the compound from settling. Use an appropriately sized oral gavage needle to administer the calculated volume to the animal.

## Workflow for in vivo Preparation





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## References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]

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